[1,1'-Biphenyl]-4-amine, N-(acetyloxy)-
Description
[1,1'-Biphenyl]-4-amine, N-(acetyloxy)- is a derivative of 4-biphenylamine (C₁₂H₁₁N), where the amine group is substituted with an acetyloxy (-OAc) moiety. This modification alters its electronic and steric properties, influencing reactivity and applications. The parent compound, [1,1'-Biphenyl]-4-amine, is a well-studied aromatic amine with a molecular weight of 169.22 g/mol, a melting point of 53–55°C, and low water solubility . The acetyloxy derivative is hypothesized to exhibit enhanced solubility in organic solvents and modified thermal stability due to the acetyl group.
Properties
IUPAC Name |
(4-phenylanilino) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)17-15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUZSSFWZUVQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152378 | |
| Record name | N-Acetoxy-1,1'-biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119273-47-1 | |
| Record name | N-(Acetyloxy)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119273-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetoxy-1,1'-biphenyl-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119273471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetoxy-1,1'-biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetoxy-1,1’-biphenyl-4-amine can be synthesized through the acetylation of 1,1’-biphenyl-4-amine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of N-acetoxy-1,1’-biphenyl-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetoxy-1,1’-biphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetoxy group back to the amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 1,1’-biphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-acetoxy-1,1’-biphenyl-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetoxy-1,1’-biphenyl-4-amine involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release the active amine form, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Biphenylamine Derivatives
Biphenylamine derivatives vary primarily in substituents on the amine or aryl rings. Key examples include:
Alkyl/Aryl-Substituted Derivatives
- N-Isobutyl-[1,1'-biphenyl]-4-amine (1o) : Synthesized via nickel-catalyzed C–O bond activation, this derivative has an isobutyl group, offering steric bulk. It is a liquid at room temperature and used in catalysis research .
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine : Contains a bromophenyl group, enhancing electrophilicity. It serves as a precursor for electroluminescent materials (e.g., carbazoles) with a melting point of ~200°C .
Electron-Donating/Withdrawing Groups
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine : Features hexyloxy groups and a thiophene ring, improving charge transport in optoelectronic devices. Synthesized via Buchwald–Hartwig coupling, it exhibits high photovoltaic efficiency .
- N-([1,1'-biphenyl]-4-yl)-N-(3,5-dimethoxyphenyl)-[1,1'-biphenyl]-4-amine (2a) : Dimethoxy groups enhance electron-donating capacity, making it suitable for organic light-emitting diodes (OLEDs) .
Schiff Base and Conjugated Systems
- [1,1'-Biphenyl]-4-amine, N-[[4-(dimethylamino)phenyl]methylene]: A Schiff base with a dimethylamino group, used in coordination chemistry. Its extended conjugation lowers the torsional barrier (V₂ = -4.28 kcal/mol) .
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methyl-[1,1'-biphenyl]-4-amine : Bromine and thiophene substituents enable cross-coupling reactions for polymer synthesis .
Physicochemical Properties
*Estimated based on structural analogs. †Predicted from acetylated amines.
Biological Activity
[1,1'-Biphenyl]-4-amine, N-(acetyloxy)- is a compound with significant potential in medicinal chemistry. Its structure allows for various biological interactions, making it a candidate for further research in pharmaceutical applications. This article reviews its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through acylation reactions, particularly involving acetic anhydride. The reaction typically involves a nucleophilic attack at the carbonyl carbon by the amine component, leading to the formation of the acetamide functional group. This provides a pathway for creating various derivatives that may exhibit enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of [1,1'-Biphenyl]-4-amine, N-(acetyloxy)- may act as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell survival and proliferation. Inhibitors targeting HSP90 have been shown to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [1,1'-Biphenyl]-4-amine, N-(acetyloxy)- | C14H15NO2 | TBD | HSP90 inhibitor |
| Novobiocin | C22H24N2O9S | 0.5 | Inhibits bacterial DNA gyrase |
| Fingolimod | C19H20N2O4S | 11.7 | Sphingosine receptor modulator |
Study on Antiproliferative Activity
A study conducted on various compounds similar to [1,1'-Biphenyl]-4-amine showed promising results in inhibiting the growth of human breast and ovarian cancer cell lines. The derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against MDA-MB-231 and OVCAR-3 cell lines. These findings highlight the potential of this compound in developing effective anticancer agents .
Mechanistic Insights
Molecular docking studies have provided insights into how [1,1'-Biphenyl]-4-amine interacts with its biological targets. The binding affinity and interaction modes with HSP90 have been characterized, indicating that specific structural modifications could enhance its inhibitory activity against this protein .
Pharmacological Applications
The compound's ability to inhibit HSP90 suggests its utility in treating various cancers where this protein is overexpressed. Additionally, its structural similarity to other pharmacologically active compounds positions it as a versatile scaffold for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
